Divergent Biological Activity: 6-Azabicyclo[3.1.0]hexane Scaffold Yields DGAT-1 Inhibition, While 3-Azabicyclo[3.1.0]hexane Derivatives Target Diverse Receptors
While many azabicyclo[3.1.0]hexane derivatives are explored for CNS targets, the core 6-azabicyclo[3.1.0]hexane scaffold and its direct derivatives exhibit a distinct biological profile. For instance, a series of azabicyclo[3.1.0]hexane derivatives, specifically designed around the core scaffold, demonstrated potent inhibition of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis, with compound 6b showing good in vitro activity and selectivity over DGAT-2 [1]. In stark contrast, the 3-azabicyclo[3.1.0]hexane scaffold has been primarily optimized for modulation of CNS receptors like dopamine D3 and oxytocin, as seen with compounds achieving high potency and selectivity for these targets [2][3].
| Evidence Dimension | Primary biological target and application |
|---|---|
| Target Compound Data | 6-Azabicyclo[3.1.0]hexane derivatives (e.g., compound 6b) are active as DGAT-1 inhibitors, demonstrating selectivity toward DGAT-2 and in vivo triglyceride reduction in mice. |
| Comparator Or Baseline | 3-Azabicyclo[3.1.0]hexane derivatives (e.g., SHR1653, compound 15) are optimized as potent and selective OTR antagonists or triple reuptake inhibitors for CNS applications. |
| Quantified Difference | Qualitative shift in therapeutic indication from metabolic disease (DGAT-1) to neuropsychiatric/CNS disorders (OTR, SERT/NET/DAT). |
| Conditions | In vitro enzyme assays for DGAT-1/2; receptor binding and functional assays for OTR and monoamine transporters. |
Why This Matters
Selecting the correct azabicyclo[3.1.0]hexane regioisomer is not a matter of trivial substitution; it fundamentally alters the target engagement profile and thus the scientific or therapeutic application.
- [1] Jung, H. S., et al. (2015). Synthesis and Diacylglycerol Acyltransferase-1 Inhibition of Azabicyclo[3.1.0]hexane Derivatives. Bulletin of the Korean Chemical Society, 36(6), 1586-1593. https://doi.org/10.1002/bkcs.10302 View Source
- [2] Micheli, F., et al. (2010). 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes and 6-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(6), 2534-2551. https://doi.org/10.1021/jm901818u View Source
- [3] He, F., et al. (2019). Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration. ACS Medicinal Chemistry Letters, 10(6), 996-1001. https://doi.org/10.1021/acsmedchemlett.9b00186 View Source
